molecular formula C23H26N2 B2418225 N'-tritylbutane-1,4-diamine CAS No. 1173021-69-6

N'-tritylbutane-1,4-diamine

Cat. No.: B2418225
CAS No.: 1173021-69-6
M. Wt: 330.475
InChI Key: HQKDFYFSZCDXNN-UHFFFAOYSA-N
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Description

N’-Tritylbutane-1,4-diamine is an organic compound characterized by the presence of a trityl group attached to a butane-1,4-diamine backbone

Scientific Research Applications

N’-Tritylbutane-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Investigated for its potential role in modifying biological molecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-tritylbutane-1,4-diamine typically involves the protection of the amine groups in butane-1,4-diamine followed by the introduction of the trityl group. One common method involves the reaction of butane-1,4-diamine with trityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of N’-tritylbutane-1,4-diamine may involve continuous-flow synthesis techniques to ensure high yield and purity. The process includes the use of automated reactors and precise control of reaction parameters to optimize the production scale.

Chemical Reactions Analysis

Types of Reactions: N’-Tritylbutane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of the reduced amine.

    Substitution: Formation of substituted trityl derivatives.

Mechanism of Action

The mechanism of action of N’-tritylbutane-1,4-diamine involves its ability to protect amine groups from unwanted reactions. The trityl group provides steric hindrance, preventing the amine from participating in reactions until the protecting group is removed. This selective protection is crucial in multi-step organic syntheses where specific functional groups need to be preserved.

Comparison with Similar Compounds

  • N,N’-Bis-tritylbutane-1,4-diamine
  • N-Tritylethylenediamine
  • N-Tritylpropane-1,3-diamine

Comparison: N’-Tritylbutane-1,4-diamine is unique due to its specific butane-1,4-diamine backbone, which provides distinct steric and electronic properties compared to other trityl-protected diamines. Its longer carbon chain compared to ethylenediamine and propane-1,3-diamine derivatives offers different reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

N'-tritylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,25H,10-11,18-19,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKDFYFSZCDXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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